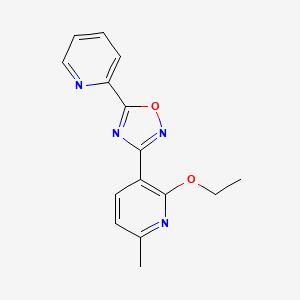
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods for 1,2,4-oxadiazoles, including the compound , have been explored using various techniques. For instance, Piccionello et al. (2009) describe the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles (Piccionello et al., 2009).
Chemical Reactions and Derivatives : The reactions of 1,2,4-oxadiazoles with other compounds, leading to the formation of various derivatives, have been studied. For example, Suyama et al. (1994) investigated the reaction of N-Cyanocarbonimidate and related compounds with hydroxylamine, producing derivatives of 1,2,4-oxadiazole (Suyama et al., 1994).
Material Science Applications
Liquid Crystalline Properties : Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles containing pyridine as an electron-acceptor substituent, which are relevant in the study of liquid crystals (Karamysheva et al., 2001).
Coordination Polymers : Ding et al. (2017) explored the synthesis of coordination polymers with oxadiazol-pyridine ligands, which are important in the field of material science for their luminescent properties and potential applications in sensing and catalysis (Ding et al., 2017).
Biological Activities
Anticancer Properties : Redda and Gangapuram (2007) synthesized 1,2,4-oxadiazolyl tetrahydropyridines with potential anticancer activities, demonstrating the biological relevance of 1,2,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Antimicrobial Activities : Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the potential of 1,2,4-oxadiazoles in pharmaceutical applications (Bayrak et al., 2009).
Eigenschaften
Produktname |
3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole |
|---|---|
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N4O2/c1-3-20-14-11(8-7-10(2)17-14)13-18-15(21-19-13)12-6-4-5-9-16-12/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
MIRTYCBHRCDTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



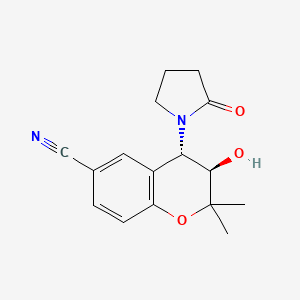
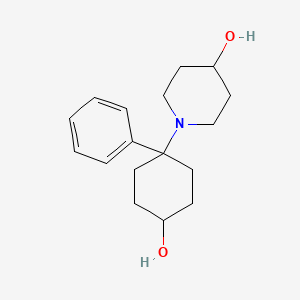
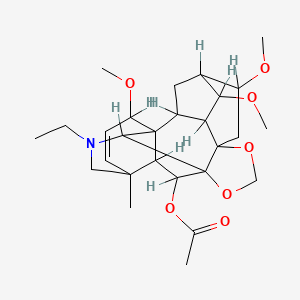
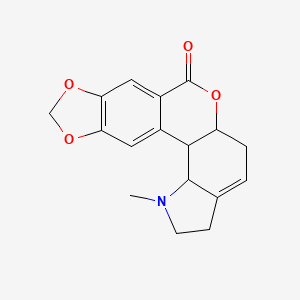
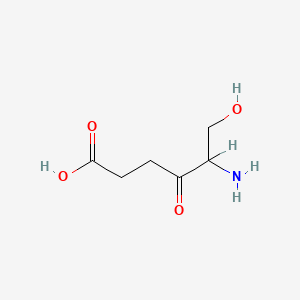
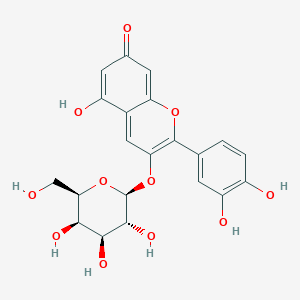
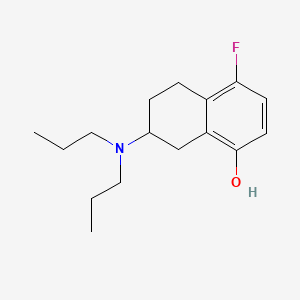
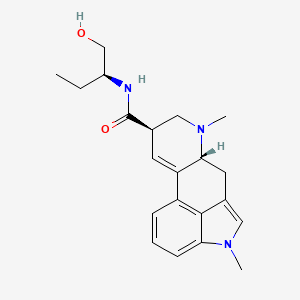
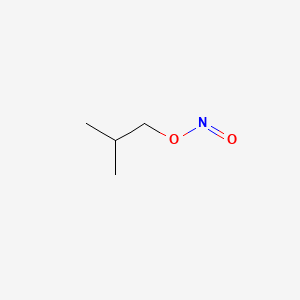


![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)